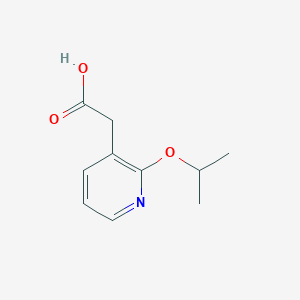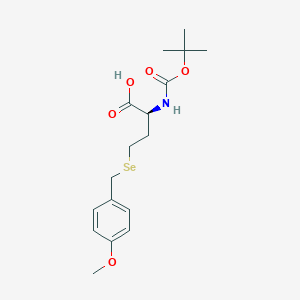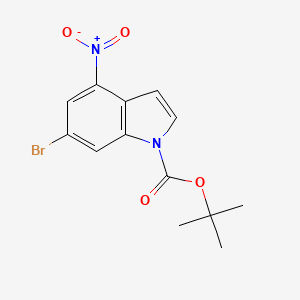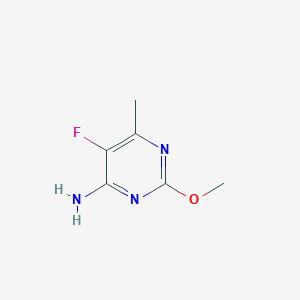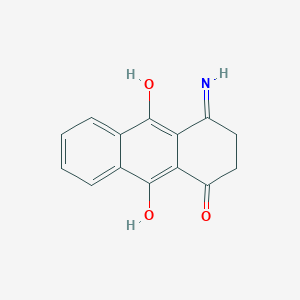
9,10-Anthracenedione, 1-amino-2,3-dihydro-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-hydroxy-2,3-dihydroanthracene-9,10-dione is a compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including dyes, pharmaceuticals, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-4-hydroxy-2,3-dihydroanthracene-9,10-dione can be synthesized through nucleophilic substitution reactions. One common method involves the substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones with a hydroxyl group . The reaction typically requires a base such as sodium hydroxide and is carried out in an aqueous or alcoholic medium .
Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions using bromaminic acid sodium salt as the starting material . The reaction conditions are optimized to achieve high yields and purity, making the process economically viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-4-hydroxy-2,3-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Bases like sodium hydroxide and solvents such as ethanol or water are typically employed.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinones depending on the nucleophile used.
Applications De Recherche Scientifique
1-Amino-4-hydroxy-2,3-dihydroanthracene-9,10-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Amino-4-hydroxy-2,3-dihydroanthracene-9,10-dione involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its structure and function . It also inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription . These interactions lead to the compound’s anticancer and antimicrobial activities .
Comparaison Avec Des Composés Similaires
1-Amino-4-hydroxy-9,10-anthraquinone: Similar in structure but lacks the dihydroanthracene moiety.
1-Amino-4-hydroxy-2-phenoxy-9,10-anthraquinone: Contains a phenoxy group instead of the dihydroanthracene moiety.
1-Amino-4-hydroxy-2,3-dihydroanthracene-1,10-dione: Similar structure but different substitution pattern.
Uniqueness: 1-Amino-4-hydroxy-2,3-dihydroanthracene-9,10-dione is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups on the anthraquinone core . This unique structure contributes to its distinct chemical reactivity and biological activities .
Propriétés
IUPAC Name |
9,10-dihydroxy-4-imino-2,3-dihydroanthracen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,15,17-18H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNSLVJAUCPPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C3=CC=CC=C3C(=C2C1=N)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452224 |
Source


|
| Record name | 9,10-Anthracenedione, 1-amino-2,3-dihydro-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144616-03-5 |
Source


|
| Record name | 9,10-Anthracenedione, 1-amino-2,3-dihydro-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)
![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)


![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)



![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)

